2,3,4,5,6-Pentamethylheptane

Description

BenchChem offers high-quality 2,3,4,5,6-Pentamethylheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5,6-Pentamethylheptane including the price, delivery time, and more detailed information at info@benchchem.com.

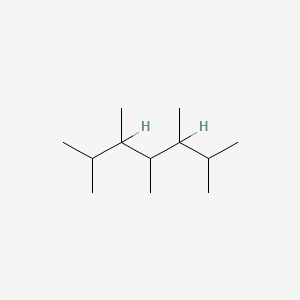

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentamethylheptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-8(2)10(5)12(7)11(6)9(3)4/h8-12H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKFFSNUOIJPSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C)C(C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447997 | |

| Record name | 2,3,4,5,6-pentamethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27574-98-7 | |

| Record name | 2,3,4,5,6-pentamethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,5,6-Pentamethylheptane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 2,3,4,5,6-pentamethylheptane. This guide provides available computed data for the target compound and incorporates experimental data from its well-studied isomer, 2,2,4,6,6-pentamethylheptane (B104275) (isododecane), for comparative purposes. The experimental protocols described are representative methods for this class of compounds.

Introduction

2,3,4,5,6-Pentamethylheptane is a highly branched aliphatic hydrocarbon with the chemical formula C₁₂H₂₆. As an isomer of dodecane, it belongs to a class of compounds that are generally characterized by their low reactivity, hydrophobicity, and utility as nonpolar solvents. While specific applications for 2,3,4,5,6-pentamethylheptane are not widely documented, its physical and chemical properties are of interest in fields requiring tailored solvent characteristics, and as a reference compound in analytical chemistry. This technical guide provides a summary of its known properties, a plausible synthetic route, and general experimental protocols relevant to its handling and purification.

Chemical and Physical Properties

The CAS number for 2,3,4,5,6-pentamethylheptane is 27574-98-7 .[1] A summary of its computed properties and the experimental properties of its isomer, 2,2,4,6,6-pentamethylheptane (isododecane), are presented in Table 1 for comparison.

Table 1: Physicochemical Properties of Pentamethylheptane Isomers

| Property | 2,3,4,5,6-Pentamethylheptane (Computed/Estimated) | 2,2,4,6,6-Pentamethylheptane (Isododecane) (Experimental) |

| CAS Number | 27574-98-7[1] | 13475-82-6 / 31807-55-3 |

| Molecular Formula | C₁₂H₂₆[1] | C₁₂H₂₆[2] |

| Molecular Weight | 170.33 g/mol [1] | 170.34 g/mol [2] |

| Boiling Point | 195 °C (estimated) | 175 - 178 °C[2] |

| Melting Point | -50.8 °C (estimated) | -81 °C[2] |

| Density | 0.775 g/cm³ (estimated) | 0.74 g/cm³ (at 15 °C)[2] |

| Refractive Index | 1.4324 (estimated) | 1.4190[2] |

| Flash Point | Not Available | 45 °C[2] |

| Viscosity | Not Available | ~1 cP (at 20 °C)[3] |

| Solubility | Insoluble in water (predicted) | Insoluble in water; soluble in many organic solvents[2] |

Synthesis and Purification

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a highly branched alkane.

Caption: Proposed synthesis and purification workflow for 2,3,4,5,6-pentamethylheptane.

Experimental Protocols

This protocol describes a general method for synthesizing a tertiary alcohol, a key intermediate for a highly branched alkane.[4][5]

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to exclude moisture.

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine magnesium turnings (1.2 equivalents) and anhydrous diethyl ether.

-

Slowly add a solution of the appropriate alkyl halide (e.g., 2-bromopropane, 1.0 equivalent) in anhydrous diethyl ether to the magnesium suspension. The reaction is exothermic and may require initial heating to start.

-

Once initiated, maintain a gentle reflux until the magnesium is consumed.

-

-

Reaction with a Ketone:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of a suitable ketone (e.g., 3,4-dimethyl-2-pentanone, 1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

-

Work-up and Dehydration:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

-

Dehydrate the alcohol by heating with an acid catalyst (e.g., p-toluenesulfonic acid) and removing the water formed.

-

-

Hydrogenation:

-

Dissolve the resulting branched alkene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude alkane.

-

Fractional distillation is a suitable method for purifying volatile, thermally stable liquids like alkanes, especially for separating them from impurities with different boiling points.[6]

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

-

Place a stir bar or anti-bumping granules in the distillation flask.

-

-

Distillation Procedure:

-

Charge the crude alkane into the distillation flask.

-

Heat the flask gently using a heating mantle.

-

Observe the vapor rising through the fractionating column. Maintain a slow and steady rate of distillation to ensure good separation.

-

Collect the fraction that distills at the expected boiling point of the target compound. The temperature should remain constant during the collection of a pure fraction.

-

Biological Activity and Toxicology

There is no specific information in the scientific literature regarding the biological activity or signaling pathways of 2,3,4,5,6-pentamethylheptane. In general, highly branched alkanes are considered to have low acute toxicity. However, like other hydrocarbons, they can act as skin irritants upon prolonged contact and may cause lung damage if aspirated.

Conclusion

2,3,4,5,6-Pentamethylheptane is a highly branched alkane for which detailed experimental data is scarce. This guide has provided its known identifiers and computed properties, alongside experimental data for a closely related isomer to offer a comparative physicochemical profile. A plausible, though not explicitly documented, synthetic pathway via a Grignard reaction, followed by dehydration and hydrogenation, has been outlined with representative experimental protocols. The lack of data on its biological activity underscores the need for further research to fully characterize this compound and its potential applications.

References

- 1. 2,3,4,5,6-Pentamethylheptane | C12H26 | CID 10910000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. haltermann-carless.com [haltermann-carless.com]

- 3. Isododecane | 31807-55-3 [chemicalbook.com]

- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. Purification [chem.rochester.edu]

Physicochemical properties of 2,3,4,5,6-Pentamethylheptane

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,5,6-Pentamethylheptane

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,4,5,6-pentamethylheptane, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the logical workflow for property determination.

Core Physicochemical Data

The structural and physical properties of 2,3,4,5,6-pentamethylheptane are fundamental to its behavior and potential applications. This highly branched alkane is an isomer of dodecane.

Compound Identification

| Identifier | Value |

| IUPAC Name | 2,3,4,5,6-pentamethylheptane[1] |

| CAS Number | 27574-98-7[1] |

| Molecular Formula | C₁₂H₂₆[1][2] |

| Canonical SMILES | CC(C)C(C)C(C)C(C)C(C)C[1] |

| InChI Key | YIKFFSNUOIJPSI-UHFFFAOYSA-N[1] |

Quantitative Physicochemical Properties

The following table summarizes the key quantitative physicochemical data for 2,3,4,5,6-pentamethylheptane.

| Property | Value | Conditions |

| Molecular Weight | 170.33 g/mol [1] | - |

| Boiling Point | 195 °C[2] | At 760 mmHg |

| Melting Point | -50.8 °C[2] | (estimate) |

| Density | 0.7750 g/cm³[2] | Not specified |

| Refractive Index | 1.4324[2] | Not specified |

Note: For comparison, the isomer 2,2,4,6,6-pentamethylheptane (B104275) (CAS 13475-82-6) exhibits a lower boiling point of approximately 177-180°C and a lower density of about 0.75 g/cm³.[3][4]

Experimental Protocols

The determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring key parameters of liquid alkanes like 2,3,4,5,6-pentamethylheptane.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a liquid using a small sample volume.[5]

Apparatus:

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (e.g., Bunsen burner with micro-burner attachment)

Procedure:

-

Sample Preparation: Add 0.5-1.0 mL of 2,3,4,5,6-pentamethylheptane into the small test tube.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.[5]

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube, which is filled with oil to just above the side-arm. Gently heat the side-arm of the Thiele tube.[5] The design of the tube facilitates uniform heating of the oil via convection currents.

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube's opening.[5]

-

Measurement: Note the temperature when the vigorous stream of bubbles is observed. Remove the heat source and allow the apparatus to cool slowly.

-

Final Reading: The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[5] This occurs when the vapor pressure of the substance equals the external atmospheric pressure. Record the barometric pressure alongside the boiling point.[5]

Density Measurement (Vibrating Tube Densitometer)

A vibrating tube densitometer provides highly accurate density measurements for liquids.[6]

Principle: The instrument measures the oscillation frequency of a U-shaped glass tube. The tube is electronically excited to oscillate at its natural frequency. This frequency changes when the tube is filled with a sample; a higher mass (denser sample) results in a lower oscillation frequency. A calibration with fluids of known density (e.g., dry air and pure water) allows the conversion of the oscillation period to a precise density value.

Procedure:

-

Calibration: Calibrate the instrument according to the manufacturer's instructions using at least two standards of known density (e.g., degassed, deionized water and dry air).

-

Temperature Control: Set the instrument to the desired measurement temperature (e.g., 20°C). The instrument's Peltier thermostat will maintain a stable temperature.

-

Sample Injection: Inject the 2,3,4,5,6-pentamethylheptane sample into the measurement cell using a syringe, ensuring no air bubbles are introduced.

-

Measurement: Allow the oscillation period reading to stabilize. The instrument's software will automatically calculate and display the density.

-

Cleaning: After the measurement, flush the cell with appropriate solvents (e.g., ethanol (B145695) followed by acetone) and dry it completely with a stream of air.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that measures how light propagates through a substance. It is a dimensionless number that can be used to identify a liquid and assess its purity.[7]

Apparatus:

-

Abbe Refractometer

-

Monochromatic light source (typically a sodium D-line source, λ = 589 nm)

-

Constant temperature water bath

-

Pipette

-

Solvents for cleaning (e.g., acetone (B3395972), ethanol)

-

Soft lens tissue

Procedure:

-

Setup and Calibration: Turn on the refractometer and the light source. If temperature control is required, connect the prisms to a water bath set to a standard temperature, typically 20°C.[7] Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Open the hinged prisms of the refractometer. Using a pipette, place a few drops of 2,3,4,5,6-pentamethylheptane onto the surface of the lower prism.[8]

-

Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section. Sharpen the borderline between the two sections using the chromaticity adjustment.

-

Reading: Adjust the control so that the sharp borderline intersects the crosshairs in the eyepiece. Press the read button or look at the built-in scale to obtain the refractive index value, typically to four decimal places.[8]

-

Temperature Correction: If the measurement was not performed at the standard 20°C, a correction must be applied. The typical correction factor for many organic compounds is approximately 0.00045 per degree Celsius.[7][8] The refractive index decreases as temperature increases.

-

n²⁰_D = nᵀ_D + (T - 20) * 0.00045

-

-

Cleaning: Thoroughly clean the prism surfaces with a soft tissue moistened with acetone or ethanol after the measurement is complete.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of 2,3,4,5,6-pentamethylheptane.

References

- 1. 2,3,4,5,6-Pentamethylheptane | C12H26 | CID 10910000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,4,5,6-pentamethylheptane [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chembk.com [chembk.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. athabascau.ca [athabascau.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Stereoisomers of 2,3,4,5,6-Pentamethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Stereochemistry of 2,3,4,5,6-Pentamethylheptane

2,3,4,5,6-Pentamethylheptane is a saturated acyclic hydrocarbon with the molecular formula C₁₂H₂₆. Its structure contains two asymmetric carbon atoms, specifically at the C3 and C5 positions. A notable feature of this molecule is a plane of symmetry that passes through the C4 carbon atom when the substituents on C3 and C5 have opposite configurations. This symmetry has important implications for the total number and types of stereoisomers.

The presence of two chiral centers would typically suggest a maximum of 2ⁿ = 4 stereoisomers. However, due to the plane of symmetry, a meso compound exists, reducing the total number of unique stereoisomers to three. These consist of a pair of enantiomers and one meso diastereomer.

The stereoisomers are:

-

(3R,5R)-2,3,4,5,6-pentamethylheptane

-

(3S,5S)-2,3,4,5,6-pentamethylheptane

-

(3R,5S)-2,3,4,5,6-pentamethylheptane (meso) , which is identical to its mirror image, (3S,5R).[1]

Physicochemical Properties

Quantitative experimental data for the individual stereoisomers of 2,3,4,5,6-pentamethylheptane, such as specific rotation, boiling points, and melting points, are not extensively documented. The table below presents available data for the unresolved mixture of 2,3,4,5,6-pentamethylheptane alongside placeholders for the specific stereoisomers to highlight current data gaps. Properties for the achiral isomer, 2,2,4,6,6-pentamethylheptane, are included for comparison.

| Property | (3R,5R)-2,3,4,5,6-Pentamethylheptane | (3S,5S)-2,3,4,5,6-Pentamethylheptane | meso-(3R,5S)-2,3,4,5,6-Pentamethylheptane | 2,3,4,5,6-Pentamethylheptane (Mixture) | 2,2,4,6,6-Pentamethylheptane |

| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol | 170.33 g/mol | 170.33 g/mol | 170.33 g/mol | 170.33 g/mol |

| CAS Number | Not available | Not available | Not available | 27574-98-7 | 13475-82-6 |

| Boiling Point | Data not available | Data not available | Data not available | 195°C | 177.65°C[2] |

| Melting Point | Data not available | Data not available | Data not available | -50.8°C (estimate)[3] | -67°C[2] |

| Density | Data not available | Data not available | Data not available | 0.775 g/cm³ | 0.7487 g/cm³ at 20°C[2] |

| Refractive Index | Data not available | Data not available | Data not available | 1.4324 | 1.419 at 20°C |

| Specific Rotation ([α]D) | Expected to be equal in magnitude and opposite in sign to the (3S,5S) enantiomer. | Expected to be equal in magnitude and opposite in sign to the (3R,5R) enantiomer. | 0° | Data not available | 0° (achiral) |

Logical and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the relationships between the stereoisomers and a general workflow for their synthesis and separation.

Experimental Protocols

The following sections outline detailed, albeit generalized, methodologies for the synthesis and separation of the stereoisomers of 2,3,4,5,6-pentamethylheptane. These protocols are based on established methods for analogous chiral alkanes and would require optimization for this specific target molecule.

Stereoselective Synthesis (Hypothetical Route)

The enantioselective synthesis of highly branched alkanes can be a significant challenge. A plausible strategy would involve the use of chiral auxiliaries or asymmetric catalysis to introduce the stereogenic centers, followed by standard functional group transformations to yield the final alkane. One such approach is outlined below, inspired by methodologies for synthesizing other chiral branched alkanes.

Objective: To synthesize the (3R,5R) and (3S,5S) enantiomers of 2,3,4,5,6-pentamethylheptane.

Overall Strategy: This hypothetical synthesis utilizes a chiral auxiliary to direct the stereoselective alkylation for the creation of the C3 and C5 chiral centers.

Step 1: Preparation of a Chiral Enolate

-

React a suitable prochiral ketone with a chiral amine (e.g., (R)- or (S)-alpha-methylbenzylamine) to form a chiral imine.

-

Deprotonate the chiral imine with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to generate a chiral enolate.

Step 2: Stereoselective Alkylation

-

To the solution of the chiral enolate, add an appropriate alkylating agent that will introduce the desired carbon skeleton fragment. The steric bulk of the chiral auxiliary will direct the approach of the electrophile, leading to the formation of a new C-C bond with a specific stereochemistry.

-

Allow the reaction to warm to room temperature and quench with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Step 3: Removal of the Chiral Auxiliary

-

Hydrolyze the resulting imine under acidic conditions to regenerate the ketone, now with one chiral center established, and recover the chiral auxiliary.

Step 4: Iteration for the Second Chiral Center

-

Repeat steps 1-3 with the newly formed chiral ketone to introduce the second stereocenter at the C5 position. The choice of the enantiomer of the chiral auxiliary in this second sequence will determine the final diastereomer formed (either the R,R/S,S pair or the meso form).

Step 5: Reduction to the Alkane

-

Convert the carbonyl group of the resulting ketone to a methylene (B1212753) group. A Wolff-Kishner or Clemmensen reduction is suitable for this transformation.

-

Wolff-Kishner Reduction: React the ketone with hydrazine (B178648) hydrate (B1144303) in a high-boiling solvent like diethylene glycol, followed by the addition of a strong base (e.g., potassium hydroxide) and heating to a high temperature (~200 °C).

-

-

Purify the final alkane product by distillation or preparative gas chromatography.

Chiral Separation Protocol

The separation of the enantiomers and the meso form of 2,3,4,5,6-pentamethylheptane can be achieved using chiral gas chromatography (GC). Cyclodextrin-based stationary phases are particularly effective for resolving non-functionalized chiral alkanes.

Objective: To separate and quantify the (3R,5R), (3S,5S), and meso stereoisomers from a mixture.

Instrumentation and Consumables:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Chiral Capillary Column: A column with a cyclodextrin-based stationary phase (e.g., a derivative of β- or γ-cyclodextrin) is recommended. The choice of the specific cyclodextrin (B1172386) derivative will depend on the required selectivity.

-

Carrier Gas: High-purity hydrogen or helium.

-

Sample: A solution of the 2,3,4,5,6-pentamethylheptane stereoisomeric mixture in a volatile solvent (e.g., hexane).

GC Method Parameters (Starting Point for Optimization):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio) to handle a potentially concentrated sample and ensure sharp peaks.

-

Carrier Gas Flow Rate: Set to an optimal linear velocity for the chosen carrier gas (e.g., 30-40 cm/s for helium).

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 2 °C/minute to 150 °C.

-

Final Hold: Hold at 150 °C for 5 minutes.

-

Note: A slow temperature ramp is often crucial for resolving enantiomers.

-

-

Detector Temperature: 280 °C

Procedure:

-

Prepare a dilute solution of the stereoisomeric mixture in hexane (B92381) (e.g., 1 mg/mL).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Acquire the chromatogram. The three stereoisomers should elute at different retention times. The meso compound will be one peak, and the two enantiomers will be two separate peaks.

-

Optimize the temperature program and carrier gas flow rate to achieve baseline separation of all three peaks. Lowering the temperature and using a slower ramp rate generally improves chiral resolution.

Conclusion

The stereochemistry of 2,3,4,5,6-pentamethylheptane, with its two chiral centers and a plane of symmetry, results in a fascinating case of a molecule with both enantiomeric and meso forms. While specific experimental data on the individual stereoisomers are sparse, this guide provides a solid theoretical framework and practical, albeit generalized, experimental approaches for their synthesis and separation. The provided protocols, based on established methodologies for similar chiral alkanes, offer a starting point for researchers interested in exploring the properties and applications of these unique molecules. Further research is needed to isolate these stereoisomers and characterize their individual physicochemical properties, which would be a valuable contribution to the field of stereochemistry.

References

- 1. Enantioselective synthesis of alkyl-branched alkanes. Synthesis Of the stereoisomers of 7,11-dimethylheptadecane and 7-methylheptadecane, components of the pheromone of lambdina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 2,3,4,5,6-pentamethylheptane [chemicalbook.com]

The Synthesis of Highly Branched Dodecane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly branched dodecane (B42187) isomers is a critical area of research, driven by the demand for high-performance fuels and specialty chemicals. These isomers, with their unique physical and chemical properties, are pivotal in applications ranging from advanced jet fuels to calibration standards and as components in complex synthetic pathways. This technical guide provides an in-depth overview of the primary synthetic routes, focusing on catalytic hydroisomerization, and presents the relevant quantitative data and experimental protocols for the synthesis of these valuable compounds.

Core Synthesis Strategy: Catalytic Hydroisomerization

The most prevalent and efficient method for producing highly branched dodecane isomers is the catalytic hydroisomerization of n-dodecane. This process utilizes bifunctional catalysts that possess both metallic sites for hydrogenation/dehydrogenation and acidic sites for skeletal rearrangement. The interplay between these two functions is crucial for maximizing the yield of desired isomers while minimizing competing reactions like cracking.

The general mechanism involves the dehydrogenation of the n-alkane to an alkene on a metal site (typically a noble metal like platinum). The resulting alkene then diffuses to an acid site on the support (commonly a zeolite), where it is protonated to form a carbenium ion. This carbenium ion can then undergo skeletal isomerization to a more stable branched structure. The branched carbenium ion is then deprotonated to a branched alkene, which subsequently migrates back to a metal site for hydrogenation to the final iso-alkane product.

Key Catalytic Systems

Zeolites, with their well-defined pore structures and tunable acidity, are the preferred supports for the metallic phase in hydroisomerization catalysts. The choice of zeolite has a profound impact on the distribution of the resulting isomers.

-

ZSM-22 and ZSM-48: These zeolites, characterized by their one-dimensional 10-membered ring channels, have shown excellent performance in the hydroisomerization of long-chain alkanes like n-dodecane.[1] The shape-selective nature of their pores influences the type of isomers formed. For instance, Pt/ZSM-22 catalysts tend to favor the formation of mono-branched isomers near the end of the carbon chains, suggesting a "pore-mouth" catalysis model.[1] In contrast, Pt/ZSM-48, with its slightly different pore geometry, can facilitate the formation of di-branched and more centrally-branched isomers through a "key-lock" catalysis model.[1]

-

ZSM-5: This zeolite is also employed in the catalytic cracking of n-dodecane to produce lighter hydrocarbons, but its strong acidity can lead to higher cracking selectivity if not properly controlled.[2][3]

-

Modified Zeolites: To enhance isomer selectivity and catalyst stability, zeolites are often modified. Treatment with citric acid can increase the number of Brønsted acid sites on ZSM-22, thereby accelerating the rate of skeletal rearrangement and boosting catalytic activity.[4] Alkali treatment is another method used to modify the pore structure and acidity of zeolites like ZSM-22 and ZSM-48, which can improve both activity and isomer selectivity.[1] Composite catalysts, such as those combining ZSM-22 and Y zeolite, have been developed to enhance the selectivity towards multi-branched iso-dodecanes.[5]

Quantitative Data on Catalyst Performance

The performance of different catalytic systems in the hydroisomerization of n-dodecane is evaluated based on conversion, selectivity, and yield of the desired isomers under specific reaction conditions. The tables below summarize key quantitative data from various studies.

| Catalyst | Support Modification | Temperature (°C) | n-Dodecane Conversion (%) | Iso-dodecane Selectivity (%) | Reference |

| Pt/ZSM-22 | Unmodified | 300 | 19.6 | - | [4] |

| Pt/ZSM-22-CA-2 | Citric Acid Treated | 300 | 89.7 | - | [4] |

| Pt/ZSM-22 | NH4+ & (NH4)2SiF6 Treated | 300 | 87.5 | 88.0 | [6] |

| Pt/SM-Mg | Shaped MgAPO-11 | 280 | 94 | 95 | [7] |

Table 1: Comparison of Catalyst Performance in n-Dodecane Hydroisomerization.

| Catalyst | n-Dodecane Conversion (%) | Multi-branched Isomer Yield (%) | Multi-branched Isomer Selectivity (%) | Reference |

| Pt/ZSM-22 | 85.2 | 10.9 | 12.8 | [5] |

| Pt/Y | 96.1 | 29.8 | 31.0 | [5] |

| Pt/ZSM-22 + Y (Mechanical Mix) | 90.3 | 20.8 | 23.0 | [5] |

| Pt/ZSM-22 – Y (Post-treated) | 95.8 | 37.1 | 38.7 | [5] |

Table 2: Performance of Composite Zeolite Catalysts in Producing Multi-branched Iso-dodecanes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of highly branched dodecane isomers. Below are representative experimental protocols for catalyst preparation and hydroisomerization reactions.

Catalyst Preparation: Pt/ZSM-22

-

Zeolite Synthesis: ZSM-22 zeolite is synthesized via hydrothermal methods, the specifics of which can be found in the relevant literature.

-

Ion Exchange: The synthesized ZSM-22 is typically converted to its protonated form (H-ZSM-22) through ion exchange with an ammonium (B1175870) nitrate (B79036) solution.

-

Platinum Impregnation: The H-ZSM-22 support is then impregnated with a platinum precursor, such as a solution of chloroplatinic acid, using the incipient wetness impregnation technique.

-

Calcination and Reduction: The impregnated catalyst is dried and then calcined in air at a high temperature (e.g., 550 °C) to decompose the platinum precursor. Prior to the reaction, the catalyst is reduced in a stream of hydrogen at an elevated temperature to form active platinum metal sites.

Hydroisomerization of n-Dodecane

The hydroisomerization of n-dodecane is typically carried out in a continuous-flow fixed-bed reactor.

-

Reactor Setup: A stainless-steel fixed-bed reactor is loaded with a specific amount of the prepared catalyst.

-

Catalyst Activation: The catalyst is activated in situ by reduction under a flow of hydrogen at a specified temperature and pressure.

-

Reaction Execution: A mixture of n-dodecane and hydrogen is fed into the reactor at a controlled flow rate, which determines the weight hourly space velocity (WHSV). The reaction is conducted under specific conditions of temperature and pressure (e.g., 280-350 °C, 1-4 MPa).

-

Product Analysis: The reaction products are cooled, and the liquid and gas phases are separated. The composition of the products is then analyzed using gas chromatography (GC) to determine the conversion of n-dodecane and the selectivity to various isomers and cracking products.

Visualizing Synthesis Pathways and Workflows

Diagrams are essential for understanding the complex relationships in catalytic synthesis. The following Graphviz diagrams illustrate the hydroisomerization pathway and a typical experimental workflow.

Caption: The bifunctional pathway for n-dodecane hydroisomerization.

Caption: A typical workflow for n-dodecane hydroisomerization experiments.

Concluding Remarks

The synthesis of highly branched dodecane isomers via catalytic hydroisomerization is a well-established yet continually evolving field. The choice and modification of zeolite-based catalysts are paramount in controlling the reaction selectivity and maximizing the yield of desired products. By carefully tuning the catalyst properties and reaction conditions, it is possible to produce specific isomer distributions tailored for various high-value applications. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of these important hydrocarbons. Future research will likely focus on developing even more selective and stable catalysts, potentially through the use of novel hierarchical zeolites and alternative, sustainable feedstocks.

References

- 1. Comparison of <i>n</i>-Dodecane Hydroisomerization Performance Over Pt Supported ZSM-48 and ZSM-22 - ProQuest [proquest.com]

- 2. Catalytic Cracking of n-Dodecane to Chemicals: Effect of Variable-Morphological ZSM-5 Zeolites Synthesized Using Various Silica Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Study of CA-treated ZSM-22 zeolite with enhanced catalytic performance in the hydroisomerization of long-chain n-dodecane - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the IUPAC Nomenclature of Pentamethylheptane Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural isomers of pentamethylheptane (C₁₂H₂₆) and the systematic application of IUPAC (International Union of Pure and Applied Chemistry) nomenclature for their unambiguous identification.

Standard Protocol for IUPAC Nomenclature of Branched Alkanes

The IUPAC system provides a logical and consistent method for naming organic compounds, which is essential for clear communication in scientific and technical fields. The naming of branched alkanes, such as the isomers of pentamethylheptane, follows a precise set of rules.[1][2][3][4]

The core steps of this protocol are:

-

Identify the Parent Chain : The longest continuous chain of carbon atoms determines the base name of the alkane (e.g., a seven-carbon chain is "heptane").[1][4][5] If two or more chains have the same maximum length, the parent chain is the one with the greatest number of substituents.[4][5]

-

Number the Parent Chain : Number the carbon atoms of the parent chain sequentially, starting from the end that results in the lowest possible number for the first substituent group.[1][2]

-

Apply the "Lowest Locant" Rule : If different numbering schemes produce the same low number for the first substituent, proceed to the second substituent and so on, until a "first point of difference" is found. The scheme that gives the lower number at this first point of difference is chosen.[5]

-

Identify and Name Substituents : Name each substituent group attached to the parent chain. For alkanes, these are alkyl groups, named by changing the "-ane" suffix of the corresponding alkane to "-yl" (e.g., methane (B114726) becomes methyl).[1][2][3]

-

Assemble the Full Name :

-

Use prefixes (di-, tri-, tetra-, penta-, etc.) to indicate multiple identical substituent groups.[2][4]

-

List substituents alphabetically (ignoring prefixes like di-, tri-, etc., but including iso- and cyclo-).[2][5]

-

Combine the locants (position numbers), substituent names, and the parent chain name into a single word. Numbers are separated from letters by hyphens and from other numbers by commas.[2][3]

-

The following workflow diagram illustrates this systematic process.

Application to Pentamethylheptane Isomers

Pentamethylheptane refers to isomers of dodecane (B42187) (C₁₂H₂₆) where the parent chain is a heptane (B126788) (7 carbons) and five methyl (–CH₃) groups are present as substituents. The methyl groups can only be attached to carbons 2 through 6, as an attachment at position 1 or 7 would extend the parent chain to an octane.

The primary challenge in naming these isomers is correctly applying the lowest locant rule to distinguish between structures that may appear similar. There are 29 unique isomers that fit the definition of pentamethylheptane.[6]

Nomenclature Case Study: 2,3,3,6,6-Pentamethylheptane

To illustrate the naming logic, consider an isomer where five methyl groups are attached to a heptane backbone. A common point of ambiguity is choosing the correct direction for numbering the parent chain.

The diagram below outlines the decision-making process for a structure that could be named either 2,2,5,5,6-pentamethylheptane or 2,3,3,6,6-pentamethylheptane depending on the numbering direction.

Summary of Pentamethylheptane Isomers

The following table summarizes all 29 structural isomers of pentamethylheptane. For each isomer, the IUPAC name and the corresponding locant set are provided. The "Reversed Locant Set" is the set of numbers obtained by numbering the parent chain from the opposite direction; the correct name is derived from the set that is lower at the first point of difference.

| IUPAC Name | Locant Set | Reversed Locant Set | Notes |

| 2,2,3,3,4-Pentamethylheptane | {2,2,3,3,4} | {4,5,5,6,6} | |

| 2,2,3,3,5-Pentamethylheptane | {2,2,3,3,5} | {3,5,5,6,6} | |

| 2,2,3,3,6-Pentamethylheptane | {2,2,3,3,6} | {2,5,5,6,6} | |

| 2,2,3,4,4-Pentamethylheptane | {2,2,3,4,4} | {4,4,5,6,6} | |

| 2,2,3,4,5-Pentamethylheptane | {2,2,3,4,5} | {3,4,5,6,6} | |

| 2,2,3,4,6-Pentamethylheptane | {2,2,3,4,6} | {2,4,5,6,6} | |

| 2,2,3,5,5-Pentamethylheptane | {2,2,3,5,5} | {3,3,5,6,6} | |

| 2,2,3,5,6-Pentamethylheptane | {2,2,3,5,6} | {2,3,5,6,6} | Symmetric Locants |

| 2,2,3,6,6-Pentamethylheptane | {2,2,3,6,6} | {2,2,5,6,6} | |

| 2,2,4,4,5-Pentamethylheptane | {2,2,4,4,5} | {3,4,4,6,6} | |

| 2,2,4,4,6-Pentamethylheptane | {2,2,4,4,6} | {2,4,4,6,6} | Symmetric Locants |

| 2,2,4,5,5-Pentamethylheptane | {2,2,4,5,5} | {3,3,4,6,6} | |

| 2,2,4,5,6-Pentamethylheptane | {2,2,4,5,6} | {2,3,4,6,6} | |

| 2,2,4,6,6-Pentamethylheptane | {2,2,4,6,6} | {2,2,4,6,6} | Symmetric Locants[7][8] |

| 2,2,5,5,6-Pentamethylheptane | {2,2,5,5,6} | {2,3,3,6,6} | |

| 2,3,3,4,4-Pentamethylheptane | {2,3,3,4,4} | {4,4,5,5,6} | |

| 2,3,3,4,5-Pentamethylheptane | {2,3,3,4,5} | {3,4,5,5,6} | |

| 2,3,3,4,6-Pentamethylheptane | {2,3,3,4,6} | {2,4,5,5,6} | |

| 2,3,3,5,5-Pentamethylheptane | {2,3,3,5,5} | {3,3,5,5,6} | |

| 2,3,3,5,6-Pentamethylheptane | {2,3,3,5,6} | {2,3,5,5,6} | |

| 2,3,4,4,5-Pentamethylheptane | {2,3,4,4,5} | {3,4,4,5,6} | |

| 2,3,4,4,6-Pentamethylheptane | {2,3,4,4,6} | {2,4,4,5,6} | |

| 2,3,4,5,5-Pentamethylheptane | {2,3,4,5,5} | {3,3,4,5,6} | |

| 2,3,4,5,6-Pentamethylheptane | {2,3,4,5,6} | {2,3,4,5,6} | Symmetric Locants |

| 2,3,5,5,6-Pentamethylheptane | {2,3,5,5,6} | {2,3,3,5,6} | |

| 2,4,4,5,5-Pentamethylheptane | {2,4,4,5,5} | {3,3,4,4,6} | |

| 3,3,4,4,5-Pentamethylheptane | {3,3,4,4,5} | {3,4,4,5,5} | |

| 3,3,4,5,5-Pentamethylheptane | {3,3,4,5,5} | {3,3,4,5,5} | Symmetric Locants |

| 3,3,5,5-Tetramethyl-4-ethylheptane | N/A | N/A | Note: This is an isomer, but not a pentamethylheptane. |

Note: The table is restricted to isomers correctly named as pentamethylheptane. Other C₁₂H₂₆ isomers with different parent chains (e.g., octane, nonane) or different substituent types (e.g., ethyl, propyl) exist but fall outside the scope of this guide.

Physicochemical Implications

The structural diversity among these isomers leads to variations in their physical properties. Highly branched alkanes, like the pentamethylheptanes, are more compact and spherical than their straight-chain counterparts (e.g., n-dodecane). This increased branching disrupts the efficiency of intermolecular packing, reducing the surface area available for Van der Waals interactions.[9][10][11][12] Consequently, branched isomers typically exhibit lower boiling points and melting points compared to linear alkanes of the same molecular weight.[9][10][11][12] These properties are critical in applications such as fuel formulation, lubrication, and as non-polar solvents.[13]

References

- 1. Naming Branched Alkanes | Chemistry | Study.com [study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IUPAC Rules [chem.uiuc.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. IUPAC Alkane Nomenclature Rules in a Nutshell [stolaf.edu]

- 6. hotowntech.com [hotowntech.com]

- 7. 2,2,4,6,6-Pentamethylheptane | C12H26 | CID 26058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Heptane, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]

- 9. fiveable.me [fiveable.me]

- 10. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

An In-depth Technical Guide to 2,3,4,5,6-Pentamethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentamethylheptane is a highly branched aliphatic alkane with the molecular formula C12H26. As a saturated hydrocarbon, it is a non-polar solvent and is expected to exhibit properties characteristic of other alkanes. This technical guide provides a summary of the available information on its molecular structure, physicochemical properties, and safety information. It is important to note that detailed experimental data for this specific isomer is limited in publicly accessible literature, with much of the available data pertaining to its isomers, such as 2,2,4,6,6-pentamethylheptane (B104275).

Molecular Structure and Properties

2,3,4,5,6-Pentamethylheptane possesses a heptane (B126788) backbone with five methyl group substitutions at positions 2, 3, 4, 5, and 6. An important structural feature is the presence of two stereocenters at carbons 3 and 5, which gives rise to stereoisomers.

Molecular Identifiers

A summary of the key molecular identifiers for 2,3,4,5,6-Pentamethylheptane is provided in the table below.

| Identifier | Value | Source |

| IUPAC Name | 2,3,4,5,6-pentamethylheptane | PubChem[1] |

| CAS Number | 27574-98-7 | PubChem[1] |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)C(C)C(C)C(C)C(C)C | PubChem[1] |

| InChI | InChI=1S/C12H26/c1-8(2)10(5)12(7)11(6)9(3)4/h8-12H,1-7H3 | PubChem[1] |

| InChIKey | YIKFFSNUOIJPSI-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The following table summarizes the available, though limited, physicochemical data for 2,3,4,5,6-Pentamethylheptane. It is important to note that some of these values are estimates from chemical suppliers.

| Property | Value | Source |

| Melting Point | -50.8°C (estimate) | ChemicalBook[2] |

| Boiling Point | 195°C | ChemicalBook[2] |

| Density | 0.7750 g/cm³ | ChemicalBook[2] |

| Refractive Index | 1.4324 | ChemicalBook[2] |

Experimental Data

Synthesis Protocols

Spectroscopic Data

No specific experimental spectroscopic data (such as 1H NMR, 13C NMR, Mass Spectrometry, or IR) for 2,3,4,5,6-pentamethylheptane could be retrieved from the conducted searches. While data for isomers like 2,2,4,6,6-pentamethylheptane are available, they are not directly applicable to the target molecule of this guide.

Safety and Handling

General safety precautions for flammable and potentially irritating aliphatic hydrocarbons should be followed when handling 2,3,4,5,6-pentamethylheptane. It is described as a colorless liquid that is insoluble in water and less dense than water, with vapors heavier than air.[3]

Hazards:

-

Flammability: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]

-

Health: May cause irritation to the skin, eyes, and mucous membranes upon contact. Vapors may cause dizziness or asphyxiation, particularly in confined spaces.[3]

-

Reactivity: Incompatible with strong oxidizing agents such as nitric acid.[3]

Handling and First Aid:

-

Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure adequate ventilation.[4]

-

In case of contact, wash the affected area with soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[4]

-

In case of a spill, isolate the area and use a vapor-suppressing foam to reduce vapors. Absorb the spill with a non-combustible material.[3]

Visualizations

Molecular Structure of 2,3,4,5,6-Pentamethylheptane

The following diagram illustrates the 2D molecular structure of 2,3,4,5,6-pentamethylheptane.

Caption: 2D structure of 2,3,4,5,6-Pentamethylheptane.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The absence of certain experimental data highlights the need for further research on this specific compound.

References

Technical Guide: Physicochemical Properties of 2,3,4,5,6-Pentamethylheptane

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the boiling point and density of the branched alkane, 2,3,4,5,6-pentamethylheptane. Due to the limited availability of experimentally-derived data for this specific isomer in publicly accessible literature, this guide also presents standardized methodologies for the experimental determination of these crucial physical properties. For comparative purposes, data for the related isomer, 2,2,4,6,6-pentamethylheptane, is included.

Quantitative Data Summary

The physical properties of highly-branched alkanes are of significant interest in various fields, including fuel development and as non-polar solvents. While extensive data is available for many dodecane (B42187) isomers, specific experimental values for 2,3,4,5,6-pentamethylheptane are not readily found in the reviewed literature. The following table summarizes the available data for a closely related isomer and highlights the absence of readily available data for the target compound.

| Compound | IUPAC Name | CAS Number | Boiling Point (°C) | Density (g/cm³) |

| Target Compound | 2,3,4,5,6-Pentamethylheptane | 27574-98-7 | Data not available | Data not available |

| Comparative Isomer | 2,2,4,6,6-Pentamethylheptane | 13475-82-6 | 177.65 | 0.7487 at 20°C[1] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid hydrocarbons like 2,3,4,5,6-pentamethylheptane.

Boiling Point Determination by Ebulliometry

This method relies on accurately measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Ebulliometer or a distillation apparatus (round-bottom flask, condenser, and thermometer adapter)

-

Calibrated thermometer or thermocouple

-

Heating mantle or oil bath

-

Boiling chips

-

Barometer

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus. Place a small sample (approx. 10-15 mL) of 2,3,4,5,6-pentamethylheptane and a few boiling chips into the round-bottom flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.

-

Heating: Gently heat the flask. As the liquid approaches its boiling point, the temperature reading on the thermometer will rise and then stabilize.

-

Data Recording: Record the stable temperature as the boiling point. Simultaneously, record the atmospheric pressure from the barometer.

-

Pressure Correction: If the atmospheric pressure is not exactly 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation to determine the normal boiling point.

Density Determination by Pycnometry

This method involves determining the mass of a precise volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Pycnometer Calibration:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with deionized water of a known temperature (e.g., 20°C).

-

Place the filled pycnometer in a constant temperature water bath to allow it to equilibrate.

-

Carefully dry the outside of the pycnometer and record its mass.

-

Calculate the volume of the pycnometer using the known density of water at the recorded temperature.

-

-

Sample Measurement:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with 2,3,4,5,6-pentamethylheptane.

-

Equilibrate the filled pycnometer in the constant temperature water bath to the desired temperature.

-

Dry the exterior and record the total mass.

-

-

Density Calculation:

-

Subtract the mass of the empty pycnometer from the mass of the pycnometer filled with the sample to find the net mass of the sample.

-

Divide the net mass of the sample by the calibrated volume of the pycnometer to determine the density of 2,3,4,5,6-pentamethylheptane at the specified temperature.

-

Visualized Experimental Workflow

The logical flow of the experimental determination of the boiling point and density of 2,3,4,5,6-pentamethylheptane is illustrated in the following diagram.

References

Solubility of Branched Alkanes in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of branched alkanes in various organic solvents. It delves into the theoretical principles governing their dissolution, presents available quantitative solubility data, and outlines detailed experimental protocols for solubility determination. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who work with these compounds.

Core Principles of Branched Alkane Solubility

The solubility of branched alkanes in organic solvents is primarily governed by the principle of "like dissolves like." This adage is rooted in the nature of intermolecular forces between the solute (alkane) and the solvent molecules.

Alkanes, including their branched isomers, are nonpolar molecules. The primary intermolecular forces at play are weak van der Waals forces (specifically, London dispersion forces).[1][2][3][4] For dissolution to occur, the energy required to break the intermolecular forces within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

When a branched alkane dissolves in a nonpolar organic solvent (e.g., benzene, toluene, hexane, carbon tetrachloride), the van der Waals forces being broken and formed are of similar type and magnitude.[1][2][3][4] This results in a minimal enthalpy change, making the dissolution process energetically favorable.

Conversely, branched alkanes exhibit poor solubility in polar solvents like water and, to a lesser extent, in polar organic solvents like ethanol (B145695) and acetone. This is because the strong hydrogen bonds between polar solvent molecules would need to be disrupted to accommodate the nonpolar alkane molecules.[1][2] The weak van der Waals forces formed between the alkane and the polar solvent do not release sufficient energy to overcome the strong hydrogen bonds of the solvent, making dissolution energetically unfavorable.[1][2]

The Effect of Branching

Molecular branching significantly influences the physical properties of alkanes, including their solubility. Compared to their straight-chain (n-alkane) counterparts, branched alkanes have a more compact, spherical shape. This increased compactness reduces the surface area available for intermolecular contact, leading to weaker van der Waals forces between the alkane molecules.[2]

This weakening of intermolecular forces in branched alkanes generally leads to:

-

Lower boiling points: Less energy is required to overcome the intermolecular attractions and transition to the gaseous phase.

-

Increased solubility in organic solvents: Because the intermolecular forces within the branched alkane solute are weaker, less energy is needed to separate the solute molecules, facilitating their interaction with the solvent. For instance, branched alkanes like isobutane (B21531) tend to have higher solubility in non-polar solvents compared to their straight-chain isomers.[5]

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for various branched alkanes in a range of organic solvents. It is important to note that comprehensive, systematic quantitative data is not always readily available in the literature for all branched alkane-solvent combinations.

Table 1: Solubility of Branched Pentane Isomers

| Branched Alkane | Solvent | Temperature (°C) | Solubility | Citation |

| 2-Methylbutane (Isopentane) | Water | 20 | 0.36 g/L | [6] |

| Ethanol | - | Miscible | [6][7] | |

| Diethyl Ether | - | Miscible | [6][7] | |

| Hydrocarbons | - | Miscible | [6][7] | |

| Oils | - | Miscible | [6][7] | |

| 2,2-Dimethylpropane (Neopentane) | Water | 25 | 33.2 mg/kg | [8][9] |

| Ethanol | - | Soluble | [3][8][9][10] | |

| Diethyl Ether | - | Soluble | [3][8][9][10] |

Table 2: Solubility of Branched Hexane Isomers

| Branched Alkane | Solvent | Temperature (°C) | Solubility | Citation |

| 2-Methylpentane | Ethanol | - | Soluble | [11] |

| Diethyl Ether | - | Soluble | [11] | |

| Acetone | - | Miscible | [11][12] | |

| Chloroform | - | Miscible | [12] | |

| 2,2-Dimethylbutane | Methanol | 5 | 590 g/L | [13][14] |

| Methanol | 10 | 800 g/L | [13][14] | |

| Ethanol | - | Soluble | [15] | |

| Diethyl Ether | - | Soluble | [15] | |

| Acetone | - | Very Soluble | [15] | |

| Benzene | - | Very Soluble | [15] | |

| Petroleum Ether | - | Very Soluble | [15] | |

| Carbon Tetrachloride | - | Very Soluble | [15] | |

| 2,3-Dimethylbutane | Water | 22 | 1 mg/mL | [16][17] |

| Methanol | 5 | 495 g/L | [17] | |

| Methanol | 10 | 593 g/L | [17] | |

| Methanol | 15 | 760 g/L | [17] | |

| Methanol | 20 | 1700 g/L | [17] | |

| Ethanol | - | Soluble | [16][17] | |

| Acetone | - | Soluble | [16][17] | |

| DMSO | - | Soluble | [16][17] | |

| Benzene | - | Readily dissolves | [1] | |

| Hexane | - | Readily dissolves | [1] |

Table 3: Solubility of Branched Heptane Isomers

| Branched Alkane | Solvent | Temperature (°C) | Solubility | Citation |

| 2,3-Dimethylpentane | Water | - | Insoluble | [18] |

| 2,2,3-Trimethylbutane | Alcohol | - | Soluble | [19] |

| Hydrocarbons | - | Mixes | [19] | |

| Other non-polar solvents | - | Mixes | [19] |

Table 4: Solubility of Branched Octane Isomers

| Branched Alkane | Solvent | Temperature (°C) | Solubility | Citation |

| 2,2,4-Trimethylpentane (Isooctane) | Water | - | Practically Insoluble | [2][20] |

| Absolute Alcohol | - | Somewhat Soluble | [2][20] | |

| Acetone | - | Miscible | [2][20] | |

| Benzene | - | Soluble | [2][20] | |

| Toluene | - | Soluble | [2][20] | |

| Xylene | - | Soluble | [2][20] | |

| Chloroform | - | Soluble | [2][20] | |

| Diethyl Ether | - | Soluble | [2][20] | |

| Carbon Disulfide | - | Soluble | [2][20] | |

| Carbon Tetrachloride | - | Soluble | [2][20] | |

| DMF | - | Soluble | [2][20] | |

| Heptane | - | Miscible | [2][20] | |

| Oils (except Castor Oil) | - | Soluble | [2][20] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. Several experimental methods can be employed, each with its own advantages and limitations.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solute in a solvent. It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the branched alkane (solute) to a known volume of the organic solvent in a sealable container (e.g., a screw-cap flask or vial).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

-

Allow the undissolved solute to settle, leaving a clear saturated supernatant.

-

-

Sample Withdrawal and Weighing:

-

Carefully withdraw a known volume or mass of the clear saturated solution using a calibrated pipette or syringe.

-

Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish.

-

Weigh the evaporating dish with the solution to determine the mass of the saturated solution.

-

-

Solvent Evaporation:

-

Gently evaporate the solvent from the evaporating dish in a fume hood. For volatile solvents, this can be done at ambient temperature or with gentle heating on a hot plate at a low temperature.[13]

-

Avoid boiling, as it can lead to splattering and loss of solute.

-

-

Drying and Final Weighing:

-

Once the solvent has evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without causing the solute to decompose or sublime (e.g., 105°C for many non-volatile solutes).[13]

-

Cool the dish in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dry solute.

-

Repeat the drying, cooling, and weighing steps until a constant mass is obtained.[10]

-

-

Calculation:

-

Calculate the mass of the solute by subtracting the tare weight of the evaporating dish from the final constant weight.

-

Calculate the mass of the solvent by subtracting the mass of the solute from the initial mass of the saturated solution.

-

Express the solubility in the desired units (e.g., g of solute / 100 g of solvent, mole fraction).

-

Phase Equilibrium Methods (e.g., Cloud Point Determination)

Phase equilibrium methods are used to determine the temperature at which a solution of a known composition becomes saturated, leading to the formation of a second phase (cloudiness). This is particularly useful for constructing solubility curves as a function of temperature.

Detailed Methodology:

-

Sample Preparation:

-

Accurately prepare a series of mixtures with known compositions of the branched alkane and the organic solvent in sealed, transparent tubes or a specialized apparatus.[4]

-

-

Heating and Observation:

-

Slowly heat the mixture while stirring continuously until a single, clear, homogeneous phase is observed. This indicates that the solute has completely dissolved.

-

-

Cooling and Cloud Point Detection:

-

Slowly cool the clear solution while monitoring it for the first sign of turbidity or cloudiness. The temperature at which this occurs is the cloud point, which corresponds to the saturation temperature for that specific composition.[4]

-

The detection of the cloud point can be done visually or with an automated system that measures light transmission.[5]

-

-

Data Analysis:

-

Repeat the process for each of the prepared mixtures of different compositions.

-

Plot the cloud point temperatures against the corresponding compositions to construct the solubility curve (binodal curve).

-

Gas Chromatography (GC) Method

Gas chromatography is a powerful analytical technique that can be used to determine the concentration of a volatile solute (like a branched alkane) in a saturated solution.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of the branched alkane in the chosen organic solvent at a constant temperature, as described in the gravimetric method.

-

-

Calibration:

-

Prepare a series of standard solutions of the branched alkane in the same solvent with known concentrations.

-

Inject a known volume of each standard solution into the gas chromatograph and record the peak area for the alkane.

-

Create a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

Analysis of the Saturated Solution:

-

Carefully take an aliquot of the clear supernatant from the saturated solution.

-

If necessary, dilute the aliquot with the pure solvent to bring the concentration within the range of the calibration curve.

-

Inject a known volume of the (diluted) saturated solution into the gas chromatograph under the same conditions as the standards.

-

Record the peak area for the branched alkane.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the branched alkane in the injected sample.

-

If the sample was diluted, calculate the concentration in the original saturated solution by applying the dilution factor. This concentration represents the solubility of the branched alkane in the solvent at that temperature.

-

Visualizations

Factors Influencing Solubility

The following diagram illustrates the key factors that determine the solubility of a branched alkane in an organic solvent.

Caption: Key factors influencing the solubility of branched alkanes.

General Experimental Workflow for Solubility Determination

This diagram outlines a generalized workflow for the experimental determination of branched alkane solubility.

Caption: A generalized workflow for determining alkane solubility.

Conclusion

The solubility of branched alkanes is a fundamental property of significant interest in various scientific and industrial fields. Governed by the principles of intermolecular forces, branching generally enhances solubility in nonpolar organic solvents. While qualitative solubility is well-understood, there is a need for more comprehensive quantitative data. The experimental protocols outlined in this guide—gravimetric, phase equilibrium, and chromatographic methods—provide robust frameworks for generating such valuable data. This guide serves as a foundational resource for professionals requiring a deeper understanding of the solubility behavior of these important compounds.

References

- 1. Liquid-liquid equilibrium apparatus (LLE) [cpt.corosys.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. 2,2-DIMETHYLPROPANE | 463-82-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Solubility measurement apparatus for rapid determination of solid-liquid equilibrium behavior - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]

- 6. Isopentane for analysis | CAS 78-78-4 | PanReac AppliChem | ITW Reagents [itwreagents.com]

- 7. hydrocarbon gravimetric method: Topics by Science.gov [science.gov]

- 8. 2,2-DIMETHYLPROPANE CAS#: 463-82-1 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. US5294553A - Method for the gravimetric determination of oil and grease - Google Patents [patents.google.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. analytix.co.uk [analytix.co.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Isopentane | C5H12 | CID 6556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Octane | C8H18 | CID 356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Butane, 2,2,3-trimethyl- [webbook.nist.gov]

- 17. Octane - Wikipedia [en.wikipedia.org]

- 18. 2,3-Dimethylpentane | 565-59-3 [chemicalbook.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Highly Branched Isoparaffins

Highly branched isoparaffins are a class of synthetic hydrocarbons characterized by their branched-chain structure. These compounds are prized for their high purity, low toxicity, and specific physicochemical properties, which make them valuable in a wide range of industrial and research applications, including pharmaceutical and drug development. This guide provides a comprehensive overview of their synthesis, properties, and relevant experimental methodologies.

Core Concepts: Structure and Properties

Isoparaffins are alkanes with a branched carbon skeleton, distinguishing them from their linear counterparts (n-paraffins). The degree of branching and the carbon chain length are the primary determinants of their physical and chemical properties. Generally, increased branching leads to a lower freezing point and viscosity compared to linear alkanes of the same carbon number.

Key characteristics of highly branched isoparaffins include:

-

High Purity: They are produced through controlled chemical synthesis, resulting in products with very low levels of impurities such as aromatics and sulfur.[1][2]

-

Low Toxicity: Isoparaffins exhibit a very low order of acute toxicity via oral, dermal, and inhalation routes.[3][4] However, aspiration into the lungs can cause severe pulmonary injury.[3]

-

Chemical Inertness: Their saturated hydrocarbon structure makes them relatively unreactive, which is advantageous in formulations where stability is crucial.[2][5]

-

Low Odor and Color: High-purity grades are colorless and virtually odorless.[2][6][7]

-

Customizable Physicochemical Properties: By controlling the carbon number and degree of branching, properties like boiling point, viscosity, and volatility can be tailored for specific applications.

Physicochemical Properties of Commercial Isoparaffin Grades

The following tables summarize the typical physical and chemical properties of various commercially available isoparaffin grades. These are often complex mixtures of hydrocarbons, and the values represent ranges or typical averages.

Table 1: Physicochemical Properties of Isopar™ Series Fluids

| Property | Isopar™ C | Isopar™ H | Isopar™ M |

| Carbon Number Range | C7-C8 | C11-C12 | C11-C16 |

| Boiling Point Range (°C) | 97.8 - 109.4[8] | 176.5 - 186.5[9] | 218 - 257[6] |

| Flash Point (°C) | <= 0[8] | 57.5[9] | 80.5[6] |

| Density @ 15.6°C (g/cm³) | 0.699[8] | 0.7425 (at 20°C)[9] | 0.791[6] |

| Kinematic Viscosity @ 25°C (cSt) | 0.72[8] | 1.059 (at 40°C)[9] | 2.7 (at 40°C)[6] |

| Aromatics Content (wt%) | < 0.001[8] | 0.001[9] | < 0.95 |

| Aniline Point (°C) | 77.8 | 77.5[9] | Not Available |

Synthesis of Highly Branched Isoparaffins

Several synthetic routes are employed to produce highly branched isoparaffins, each offering different levels of control over the final product's composition and properties.

Oligomerization of Light Olefins followed by Hydrogenation

This is a common method for producing isoparaffins with a well-defined carbon number range.

Experimental Protocol:

-

Oligomerization: A feedstock of light alpha-olefins (e.g., propene, butene) is passed over an acidic catalyst, such as a pentasil zeolite catalyst. The reaction is typically carried out in a reactor at an inlet temperature between 180°C and 280°C and a pressure of at least 50 bar. To control the degree of branching, the feedstock composition is managed; for instance, limiting the propene content to a maximum of 30% can minimize excessive branching.[10]

-

Hydrogenation: The resulting oligomer, which is a mixture of iso-olefins, is then hydrogenated to saturate the double bonds. This is achieved by reacting the oligomer with hydrogen gas in the presence of a conventional hydrogenation catalyst (e.g., nickel, palladium, or platinum on a support) under standard hydrogenation conditions.

-

Purification: The saturated hydrocarbon mixture is then purified, typically through distillation, to isolate the desired isoparaffin fraction with a specific boiling point range.

References

- 1. Isoparaffins - synthetic hydrocarbon solvents | Shell Global [shell.com]

- 2. Q & A about Isoparaffin - News - ADDTEK - Chemistry Creates Value [add-tek.com]

- 3. Toxicology update isoparaffinic hydrocarbons: a summary of physical properties, toxicity studies and human exposure data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The sub-chronic toxicity in rats of isoparaffinic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. petronaftco.com [petronaftco.com]

- 6. ams.usda.gov [ams.usda.gov]

- 7. nbinno.com [nbinno.com]

- 8. ExxonMobil Isopar™ C Isoparaffin Fluid datasheet [lookpolymers.com]

- 9. ISOPARAFFIN H - Isoparaffin - ADDTEK - Chemistry Creates Value [add-tek.com]

- 10. DE102012208417A1 - Process for the preparation of an isoparaffinic hydrocarbon mixture - Google Patents [patents.google.com]

A Technical Guide to the Theoretical Properties of Dodecane Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26) is an alkane with 355 structural isomers, each exhibiting unique physicochemical properties.[1] These properties, which can be predicted through computational methods, are of significant interest in various fields, including materials science, fuel development, and pharmacology. Understanding the theoretical properties of these isomers is crucial for designing molecules with specific characteristics and for predicting their behavior in different environments. This guide provides an in-depth overview of the theoretical properties of a selection of dodecane isomers, details the computational methodologies used to determine these properties, and illustrates key concepts through diagrams.

Theoretical Properties of Selected C12H26 Isomers

The structural variations among dodecane isomers, particularly the degree of branching, lead to significant differences in their physical properties. Generally, increased branching disrupts intermolecular van der Waals forces, resulting in lower boiling points. The effect on melting points is more complex and is influenced by the molecule's ability to pack into a crystal lattice, with more symmetrical isomers often having higher melting points.

Below is a summary of key theoretical and experimental properties for a representative set of dodecane isomers with varying degrees of branching.

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Standard Enthalpy of Formation (gas, kJ/mol) |

| n-Dodecane | Dodecane | 216.3 | -9.6 | -290.9 ± 1.4 |

| 2-Methylundecane | 2-Methylundecane | 210 | -46.8 | Not available |

| 2,2-Dimethyldecane | 2,2-Dimethyldecane | 201 | -50.8 (estimate) | Not available |

| 2,2,4,6,6-Pentamethylheptane | 2,2,4,6,6-Pentamethylheptane | 170-195 | -60.0 | -313.79 (Joback Calculated) |

| 2,2,3,3,4,4-Hexamethylhexane | 2,2,3,3,4,4-Hexamethylhexane | 216 | Not available | Not available |

Note: Some of the data presented are experimental values from the NIST Chemistry WebBook and other sources, which serve as benchmarks for theoretical calculations.[2][3][4][5][6][7]

Experimental Protocols: Computational Methodologies

The theoretical properties of C12H26 isomers are primarily determined using computational chemistry methods. These in silico experiments provide a powerful tool for studying a large number of molecules without the need for extensive laboratory synthesis and characterization. The two main approaches used for alkanes are Molecular Mechanics (MM) and Quantum Mechanics (QM), with Density Functional Theory (DFT) being a prominent QM method.

Molecular Mechanics (MM)

Molecular mechanics is an empirical method that uses classical physics to model the potential energy surface of a molecule. In this approach, atoms are treated as spheres and bonds as springs. The total potential energy of the system is calculated as the sum of various energy terms associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Methodology:

-

Force Field Selection: A crucial step in MM calculations is the choice of a force field, which is a set of parameters that define the potential energy function. For alkanes, common force fields include:

-

TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom): This is a united-atom force field where each CHn group is treated as a single interaction site, reducing computational cost while maintaining good accuracy for liquid properties.

-

CHARMM36: An all-atom force field widely used for biomolecular simulations, but also applicable to smaller organic molecules.

-

COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies): A high-fidelity force field that aims to predict a wide range of properties for organic and inorganic materials.

-

OPLS (Optimized Potentials for Liquid Simulations): A family of force fields designed to accurately reproduce the properties of liquids.

-

-

Conformational Search/Analysis: Due to the flexibility of the carbon-carbon single bonds, dodecane isomers can exist in numerous conformations. A thorough conformational search is performed to identify the low-energy conformers. This typically involves systematically rotating dihedral angles and minimizing the energy of the resulting structures.

-

Energy Minimization: The geometry of each conformer is optimized to find the local energy minimum on the potential energy surface. This is an iterative process where the atomic coordinates are adjusted to reduce the forces on the atoms until a convergence criterion is met.

-